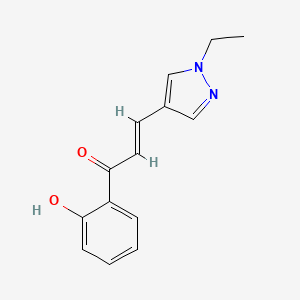
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a synthetic organic molecule belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula: C15H16N2O2
- Molecular Weight: 256.30 g/mol
- IUPAC Name: (Z)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
-
Structure:
C15H16N2O2
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In particular, the compound under discussion has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HepG2 | 0.15 | High cytotoxicity |
| MCF-7 | 0.29 | Good cytotoxicity |
| HUVEC | >10 | Low sensitivity |
Studies have demonstrated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways such as VEGFR and p38 MAP kinase .
Anti-inflammatory and Antimicrobial Properties
The compound has also been investigated for its anti-inflammatory and antimicrobial activities. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vitro studies have shown that related compounds can reduce inflammation markers significantly .
In antimicrobial assays, derivatives of this compound have been tested against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Bacillus subtilis | 10 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 13 |
These results indicate that the compound possesses notable antibacterial activity, making it a candidate for further exploration in pharmacological applications .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes such as cyclooxygenases (COX), leading to reduced production of inflammatory mediators.
- Modulation of Signaling Pathways: It may affect signaling pathways involved in cell growth and apoptosis, notably through interactions with kinases such as p38 MAPK.
- Direct Antimicrobial Action: The structure allows for interaction with bacterial cell membranes or essential metabolic pathways, inhibiting growth.
Case Studies and Research Findings
Multiple studies have documented the synthesis and biological evaluation of pyrazole derivatives. For instance, a study highlighted the synthesis of various pyrazole-based compounds and their evaluation against different cancer cell lines, showing a correlation between structural modifications and enhanced biological activity .
Another investigation focused on the antibacterial properties of similar compounds, demonstrating effective inhibition against common pathogens using standard microbiological methods .
特性
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)7-8-14(18)12-5-3-4-6-13(12)17/h3-10,17H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITCXRYFGAKILJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














